1-(3-Bromophenyl)-3,3-difluoropyrrolidine
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2N/c11-8-2-1-3-9(6-8)14-5-4-10(12,13)7-14/h1-3,6H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDZWEZLGYVEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Bromophenyl)-3,3-difluoropyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C11H12BrF2N
- Molecular Weight : 274.12 g/mol
- Canonical SMILES : C1(CC(NC1)C(C2=CC=CC=C2Br)F)F
Synthesis
The synthesis of this compound typically involves the reaction of 3,3-difluoropyrrolidine with 2-bromobenzyl chloride under basic conditions. This nucleophilic substitution reaction yields the desired compound efficiently.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains by inhibiting enzymes involved in bacterial cell wall synthesis.
- Anticancer Properties : It induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), activating caspase pathways and leading to increased cell death rates with IC50 values around 15 µM and 20 µM, respectively.
- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative models, although further research is needed to confirm these effects.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes that are crucial for bacterial survival.
- Apoptosis Induction : Its anticancer activity is linked to the modulation of apoptotic pathways through mitochondrial signaling cascades.
Case Studies and Research Findings
Recent studies have highlighted the compound's multifaceted biological activities:
-
Antimicrobial Studies :
- A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism involved the disruption of bacterial cell wall synthesis pathways, showcasing its potential as a new antimicrobial agent.
-
Cancer Research :
- In vitro tests on MCF-7 and HeLa cells revealed that treatment with the compound led to significant apoptosis rates. The activation of caspase-3 and caspase-9 was confirmed through Western blot analysis, indicating its role in promoting programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 20 | Apoptosis via caspase activation |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences | Unique Features |
|---|---|---|
| 1-(3-Chloro-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine | Chlorine instead of Bromine | Different reactivity profile due to chlorine's properties |
| 1-(3-Bromo-2-fluorophenyl)-4,4-difluoropiperidine | Absence of Trifluoromethyl group | Reduced lipophilicity and potential biological activity |
| 1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropyrrolidine | Pyrrolidine ring instead of Piperidine | Altered chemical properties due to ring structure |
Comparison with Similar Compounds
Structural Analogs: Fluorinated Pyrrolidine Derivatives
3,3-Difluoropyrrolidine Hydrochloride
- Structure : The parent compound lacks the 3-bromophenyl group but shares the 3,3-difluoropyrrolidine core.
- Properties :
- Biological Activity: Inhibits Plasmodium knowlesi lactate dehydrogenase (Pk-LDH) with 54.12% inhibition at 1 mM, though less potent than oxalic acid (54.12% vs. 72% inhibition) .
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine Ditrifluoroacetate
- Structure : Combines a 4-membered azetidine ring with the 3,3-difluoropyrrolidine moiety.
- Properties :
1-(3-Bromo-5-Trifluoromethyl-Benzyl)-3,3-Difluoro-Pyrrolidine (HE-9957)
- Structure : Differs by a trifluoromethyl substituent on the benzyl group.
- Properties :
Functional Analogs: Halogen-Substituted Aromatic Compounds
(E)-1-(3-Bromophenyl)-3-p-Tolylprop-2-en-1-on (Chalcone Derivative)
- Structure : Shares the 3-bromophenyl group but lacks the difluoropyrrolidine core.
- Biological Activity :
Electronic and Reactivity Comparisons
Preparation Methods
General Synthetic Approach
- Starting materials often include 4,4-difluoropiperidine hydrochloride or related difluorinated cyclic amines.
- Aromatic amines or anilines substituted with bromine at the 3-position serve as precursors for the N-arylation step.
- The pyrrolidine ring is constructed or modified to introduce the 3,3-difluoro substitution pattern.
- Reactions are typically conducted under reflux or controlled temperature conditions in solvents such as cyclohexanol, tetrahydrofuran (THF), or toluene.
- Acidic or basic catalysts, such as hydrochloric acid or sodium dicyanamide, are employed to facilitate ring closure or substitution.
Specific Example from Patent EP 3288918 B1
A detailed synthetic procedure is described in EP 3288918 B1 for related difluoropyrrolidine derivatives with bromophenyl substituents:
- Step 1: Reaction of 4,4-difluoropiperidine hydrochloride with sodium dicyanamide in cyclohexanol under reflux at 130°C for 2 hours yields a yellow solid intermediate.
- Step 2: The intermediate is treated with concentrated hydrochloric acid and 4-trifluoromethoxyaniline or 2-bromoaniline (in the case of the bromophenyl derivative) in cyclohexanol to form the corresponding N-arylated difluoropyrrolidine.
- Step 3: The product is isolated by extraction and purification, yielding the title compound as a white solid with a reported yield of approximately 62%.
Key analytical data for the 3-bromophenyl derivative:
| Parameter | Data |
|---|---|
| Yield | 61.9% |
| Physical form | White solid |
| 1H NMR (600 MHz, DMSO-d6) | δ 9.02 (s, 1H), 7.89 (s, 1H), 7.65 (d, J=7.8 Hz, 1H), 7.60 (d, J=8.4 Hz, 1H), 7.39 (s, 2H), 7.35 (t, J=7.2 Hz, 2H), 7.11 (t, J=7.8 Hz, 1H), 3.55 (m, 4H), 2.04 (m, 4H) |
| LCMS (M+H)+ | 360.0, 362.0 (isotopic pattern for Br) |
This method emphasizes the use of 2-bromoaniline to introduce the bromophenyl group directly during the amination step, combined with difluorinated cyclic amine intermediates.
Alternative Preparation Methods and Related Chemistry
Use of Difluorinated Piperidines and Carbamimidoyl Derivatives
- Similar compounds have been prepared via carbamimidoyl intermediates where the difluoropyrrolidine core is functionalized with aryl carbamimidoyl groups bearing bromophenyl substituents.
- These methods often involve multi-step synthesis including nitrile or amide formation, followed by cyclization and substitution reactions under acidic conditions.
Summary Table of Key Preparation Parameters
| Step/Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reflux of 4,4-difluoropiperidine HCl with sodium dicyanamide in cyclohexanol | 130°C, 2 h reflux | ~75 | Intermediate yellow solid |
| Amination with 2-bromoaniline + conc. HCl in cyclohexanol | Room temperature to reflux | ~62 | Direct introduction of 3-bromophenyl group |
| Purification | Extraction, trituration with n-hexanes, chromatography | — | White solid product |
| Analytical characterization | 1H NMR, LCMS | — | Confirms structure and purity |
Research Findings and Considerations
- The presence of the geminal difluoro substituents at the 3-position of the pyrrolidine ring significantly influences the reactivity and stability of intermediates.
- The bromophenyl substituent is introduced via nucleophilic aromatic substitution or amination steps involving brominated anilines.
- Reaction conditions require careful control of temperature and pH to optimize yields and minimize side reactions.
- The synthetic routes reported in patent literature provide reproducible yields and purity suitable for further pharmacological evaluation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
